(2,4-Dimethoxy-5-methylphenyl)methanamine
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Overview
Description
(2,4-Dimethoxy-5-methylphenyl)methanamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-5-methylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a reaction with methylamine to form an imine intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where the imine intermediate is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under high pressure .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-5-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxy-5-methylbenzaldehyde or 2,4-dimethoxy-5-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylmethanamines.
Scientific Research Applications
(2,4-Dimethoxy-5-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-5-methylphenyl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets serotonin receptors, particularly the 5-HT2A receptor.
Pathways Involved: Upon binding to the receptor, it modulates the release of neurotransmitters, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group at the 5-position.
2,5-Dimethoxy-4-methylamphetamine: Similar structure but with an additional methyl group on the amine.
Mescaline: Contains three methoxy groups on the benzene ring.
Uniqueness
(2,4-Dimethoxy-5-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups influences its reactivity and interaction with biological targets, making it a compound of interest for further research .
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2,4-dimethoxy-5-methylphenyl)methanamine |
InChI |
InChI=1S/C10H15NO2/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-5H,6,11H2,1-3H3 |
InChI Key |
CWXYUBALICMCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)CN |
Origin of Product |
United States |
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